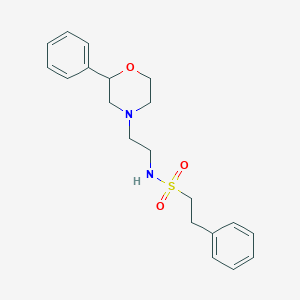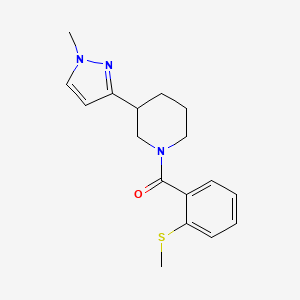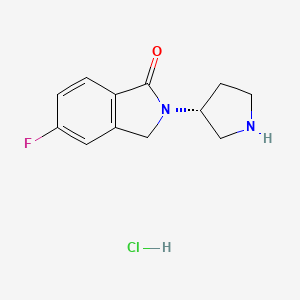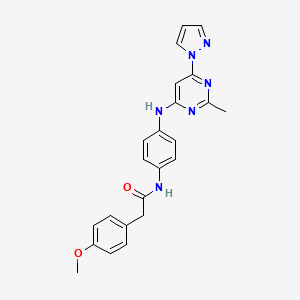
N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2 . It has a molecular weight of 215.16 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 215.16 .Scientific Research Applications
Biological Recognition and Charge Characteristics
A study by Bergeron et al. (1995) focused on a series of analogues of polyamines, including cyclic analogues similar to N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride. The research demonstrated the critical role of charge in the recognition of these compounds by cells, emphasizing the importance of protonation and charge characteristics at physiological pH for biological activity (Bergeron et al., 1995).
Fungicidal Activity in Agriculture
Havis et al. (1996) explored the fungicidal properties of alicyclic diamines, including compounds structurally similar to this compound. This research highlighted the potential use of these compounds in controlling significant crop pathogens, providing insights into the agricultural applications of such chemicals (Havis et al., 1996).
Synthesis and Molecular Interaction Studies
Several studies have focused on the synthesis and molecular interactions of compounds related to this compound. For instance, Jana et al. (2019) examined the Mannich reaction involving similar compounds, contributing to the understanding of synthetic pathways and molecular structures relevant to this chemical (Jana et al., 2019).
Pharmaceutical and Material Synthesis
Wang et al. (2021) reported a novel strategy for synthesizing diamines, which are essential building blocks in the creation of drugs and organic materials. This study showcases the broader implications of research on compounds like this compound in the pharmaceutical and materials science fields (Wang et al., 2021).
Metamagnetism in Polymer Science
Research by Chattopadhyay et al. (2007) into novel polymers incorporating similar compounds has provided insights into the properties of metamagnetic materials. This study underscores the potential applications of such compounds in the field of polymer science (Chattopadhyay et al., 2007).
Properties
IUPAC Name |
1-N,1-N,2,2-tetramethylcyclobutane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2)6(9)5-7(8)10(3)4;;/h6-7H,5,9H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTCGPVKXQEUJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N(C)C)N)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2360592.png)





![5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2360601.png)
![1,3-dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2360603.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2360605.png)
![3,4-diethoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2360606.png)

![N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2360611.png)
![N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2360612.png)
